
Docosa-5,17-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Docosa-5,17-diene: is a chemical compound with the molecular formula C22H42 It is a type of diene, which means it contains two double bonds The structure of this compound includes a long carbon chain with double bonds at the 5th and 17th positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Docosa-5,17-diene can be synthesized through several methods. One common approach involves the dehydration of alcohols or the dehydrohalogenation of organohalides . These methods are frequently used to prepare conjugated dienes from alkenes, allyl halides, alkyl dihalides, or alcohols (diols) .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes such as molecular distillation , low-temperature crystallization , urea adduct formation , and supercritical fluid chromatography . These methods are used to purify and isolate high-purity compounds from complex mixtures .
Análisis De Reacciones Químicas
Types of Reactions: Docosa-5,17-diene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and ozone.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, and other oxidizing agents.
Reduction: Hydrogen gas with a catalyst such as palladium or platinum.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce epoxides or diols, while reduction may yield alkanes or alkenes.
Aplicaciones Científicas De Investigación
Docosa-5,17-diene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules and polymers.
Biology: Studied for its potential role in biological systems and its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of Docosa-5,17-diene involves its interaction with various molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, influencing cellular processes and signaling pathways. The specific molecular targets and pathways depend on the context in which the compound is used .
Comparación Con Compuestos Similares
Docosahexaenoic acid: An omega-3 fatty acid with six double bonds, known for its role in brain and eye health.
Androstanedione: A steroid hormone with a similar carbon chain structure but different functional groups.
Uniqueness: Unlike other similar compounds, it has distinct chemical properties that make it valuable for specific research and industrial purposes .
Propiedades
Número CAS |
168298-59-7 |
|---|---|
Fórmula molecular |
C22H42 |
Peso molecular |
306.6 g/mol |
Nombre IUPAC |
docosa-5,17-diene |
InChI |
InChI=1S/C22H42/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h9-12H,3-8,13-22H2,1-2H3 |
Clave InChI |
ONOODMLSWRIDIY-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=CCCCCCCCCCCC=CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[1-(tert-Butylsulfanyl)-3-methylbut-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14261414.png)
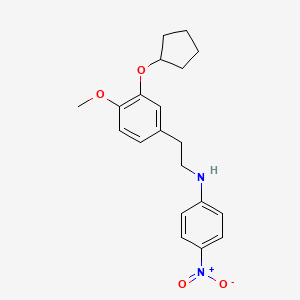
amino]-](/img/structure/B14261426.png)

![2-{[(1S)-1-phenylethyl]amino}-isonicotinonitrile](/img/structure/B14261442.png)
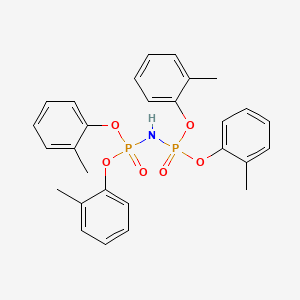

![(E,E)-N,N'-(4-Methyl-1,2-phenylene)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14261458.png)

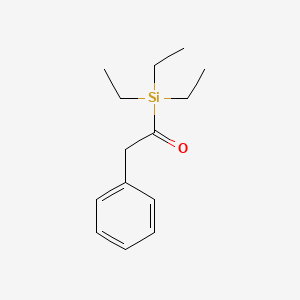
![[4,6-Bis(4-chlorophenyl)-2H-pyran-2-ylidene]acetaldehyde](/img/structure/B14261480.png)
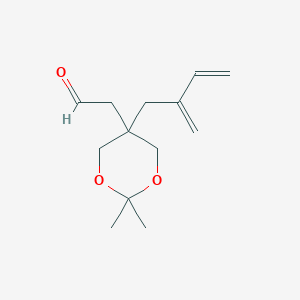
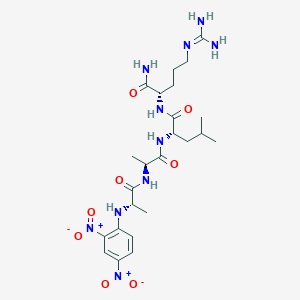
![4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]aniline](/img/structure/B14261489.png)
